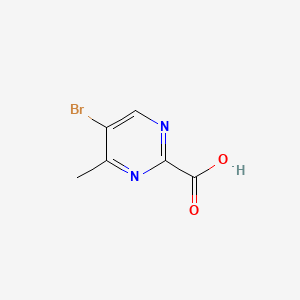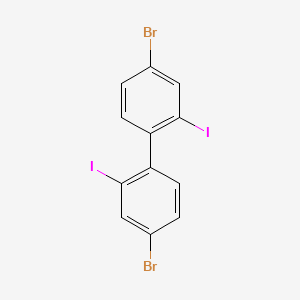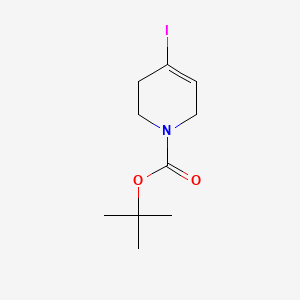
2-叠氮乙基 2-乙酰氨基-2-脱氧-β-D-吡喃葡萄糖苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is an alkylated glycoside. This compound is notable for its use in various biochemical applications, particularly in the field of click chemistry. It serves as a versatile building block in the synthesis of more complex molecules and is often employed in glycotherapeutic applications, drug delivery systems, and as a solubility enhancer .
科学研究应用
2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry
Biology: Employed in the study of glycoproteins and glycolipids, as well as in the development of glycotherapeutics
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents
Industry: Applied in the production of biocompatible materials and as a solubility enhancer in various formulations
作用机制
- The primary target of 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is the peptidoglycan recognition protein 3 (PGRP3) in humans . PGRP3 plays a crucial role in innate immunity by recognizing bacterial cell wall components.
- The compound’s azide group allows it to participate in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAc) with molecules containing alkyne groups . This click chemistry reaction can be harnessed for various applications.
Target of Action
Mode of Action
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside typically involves the reaction of 2-Acetamido-2-deoxy-beta-D-glucopyranosylamine with azidoethanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure the consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions
Common Reagents and Conditions
Substitution Reactions: Copper(I) catalysts are commonly used in click chemistry to facilitate the formation of triazoles
Reduction Reactions: Reducing agents such as hydrogen gas or hydrazine can be used to convert the azido group to an amine
Major Products Formed
Triazoles: Formed via click chemistry reactions
相似化合物的比较
Similar Compounds
2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside: Similar in structure but differs in the sugar moiety
2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide: Lacks the ethyl group but contains the azido and acetamido functionalities
Uniqueness
2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its combination of the azido and acetamido groups with the glucopyranoside structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .
属性
CAS 编号 |
142072-12-6 |
|---|---|
分子式 |
C10H18N4O6 |
分子量 |
290.27 g/mol |
IUPAC 名称 |
N-[(2R,3S,4R,5S,6S)-2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C10H18N4O6/c1-5(16)13-7-9(18)8(17)6(4-15)20-10(7)19-3-2-12-14-11/h6-10,15,17-18H,2-4H2,1H3,(H,13,16)/t6-,7-,8+,9+,10+/m0/s1 |
InChI 键 |
DHQJPCIPZHPDSL-SRQGCSHVSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])CO)O)O |
手性 SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@@H](O[C@H]1OCCN=[N+]=[N-])CO)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel-](/img/structure/B599356.png)

